Phenyl-d5-boronic acid
Overview
Description
Phenyl-d5-boronic acid is a useful research compound. Its molecular formula is C6H7BO2 and its molecular weight is 126.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Structural Analysis and Reactivity in Biochemistry
Phenyl boronic acids are instrumental in medical diagnostics and biochemistry, especially for their ability to bind with carbohydrates in water. They react with 1,2-diols in carbohydrates through reversible covalent condensation. 11B NMR spectroscopy is a crucial method for monitoring their pKa's and binding with diols, offering insights into their structural analysis and reactivity (Valenzuela et al., 2022).
2. Optical Modulation and Nanotechnology
Phenyl boronic acids function as binding ligands for saccharide recognition and can anchor hydrophilic polymer backbones to the surfaces of hydrophobic materials like graphene or carbon nanotubes. This property is pivotal in the field of nanotechnology, particularly in the optical modulation of nanotubes, which can significantly impact photoluminescence and quantum yield (Mu et al., 2012).
3. Biomedical Applications
Phenyl boronic acids exhibit high binding affinity with certain sugars and nucleosides, which is critical in the detection and treatment of diseases. Their interaction with biological active substances has been fundamental in developing sensors for carbohydrates, neurotransmitters like dopamine, and various ions. This aspect has significant implications in medical diagnostics and therapy (Huang et al., 2012).
4. Development of Chemosensors
The ability of phenyl boronic acids to react with 1,2 or 1,3 diols of saccharides to form cyclic esters has been employed in the creation of chemosensors. These sensors are selective and sensitive for specific saccharides and can operate under physiological conditions, making them valuable in medical and industrial contexts (James & Shinkai, 2002).
5. Synthesis of Complex Molecules
Phenyl boronic acids are utilized in the synthesis of complex molecules, such as natural products, through processes like decarboxylative borylation. This method replaces carboxylic acids with boronate esters, facilitating the synthesis of densely functionalized alkyl boronate esters from abundant carboxylic substitutes. Such processes are significant in the development of new drugs and materials (Li et al., 2017).
Mechanism of Action
Target of Action
Phenyl-d5-boronic acid is a deuterated form of phenylboronic acid, which is widely used in organic synthesis as a reagent for the formation of carbon-carbon bonds . The primary target of this compound is the enzyme Cocaine Esterase from the organism Rhodococcus sp. (strain MB1 Bresler) .
Mode of Action
This compound interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is pH-dependent, under high pH condition the this compound can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original this compound and the cis-diol .
Biochemical Pathways
It is known that boronic acids, including this compound, can interact with diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Pharmacokinetics
It is known that boronic acids, including this compound, are stable and easy to handle, making them particularly attractive as synthetic intermediates . The stability of this compound to atmospheric oxidation is considerably superior to that of borinic acids .
Result of Action
It is known that this compound can enhance cellular uptake of certain active ingredients in cells . This suggests that this compound may have potential applications in drug delivery systems.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The ability of this compound to form covalent complexes with cis-diol groups is pH-dependent . In addition, this compound is stable and easy to handle, suggesting that it may be resistant to various environmental conditions .
Biochemical Analysis
Biochemical Properties
Phenyl-d5-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics and enzyme inhibition studies. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety. One of the key interactions is with serine proteases, where this compound forms a reversible covalent bond with the active site serine residue, inhibiting the enzyme’s activity . Additionally, this compound can interact with diols and hydroxyl groups on biomolecules, forming stable complexes that are useful in affinity chromatography and other separation techniques .
Cellular Effects
This compound has been shown to influence various cellular processes and functions. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can influence the activity of metabolic enzymes, thereby affecting metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent and non-covalent interactions with biomolecules. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition is primarily due to the formation of a reversible covalent bond between the boronic acid group and the active site residues, such as serine or threonine . Additionally, this compound can act as a competitive inhibitor by mimicking the substrate and binding to the enzyme’s active site . These interactions result in changes in enzyme activity and subsequent alterations in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider in experimental designs. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in enzyme activity and gene expression . These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively inhibit specific enzymes and modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without adverse effects . These dosage effects are critical for determining the safe and effective use of this compound in preclinical studies.
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITXNWTGFUOAU-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584110 | |
Record name | (~2~H_5_)Phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215527-70-1 | |
Record name | (~2~H_5_)Phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl-d5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.